molecular formula C7H5Cl2NO B1599972 2,4-Dichlorobenzaldehyde oxime CAS No. 56843-28-8

2,4-Dichlorobenzaldehyde oxime

Cat. No.: B1599972
CAS No.: 56843-28-8
M. Wt: 190.02 g/mol
InChI Key: ONJQBRVMFRQQIG-WMZJFQQLSA-N
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Description

2,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol. It is characterized by the presence of two chlorine atoms and an oxime group attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2,4-Dichlorobenzaldehyde oxime plays a role in biochemical reactions, particularly in the formation of Schiff base ligands. These ligands can form complexes with metal ions, which are potential antimicrobial agents . The compound interacts with enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, leading to the formation of bidentate Schiff base ligands

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce necrosis and unregulated cell death in skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms . These effects suggest that this compound can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, reacting with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates, leading to the formation of stable oxime compounds . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce olfactory mucosal toxicity in mice, with its effects being dependent on the duration of exposure . This suggests that the compound’s impact on cellular processes may vary over time, highlighting the importance of temporal considerations in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit antimicrobial properties, while higher doses can lead to toxic or adverse effects . In mice, this compound has been identified as a potent olfactory mucosal toxicant, with its toxicity being dose-dependent . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of Schiff base ligands and their metal complexes . These pathways involve enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, which facilitate the condensation reaction with this compound . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and potential toxicity

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. The reaction typically involves dissolving 2,4-dichlorobenzaldehyde in an appropriate solvent, such as ethanol or methanol, and adding hydroxylamine hydrochloride. The mixture is then heated under reflux conditions to facilitate the formation of the oxime group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the oxime group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2,4-dichlorobenzaldehyde or its derivatives.

  • Reduction: Reduction of the oxime group can produce 2,4-dichlorobenzylamine.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

2,4-Dichlorobenzaldehyde oxime is utilized in several scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,6-Dichlorobenzaldehyde oxime

  • 2,3-Dichlorobenzaldehyde oxime

Properties

CAS No.

56843-28-8

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(NZ)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

ONJQBRVMFRQQIG-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\O

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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